molecular formula C5H8O2 B1581112 2-Methylcyclopropanecarboxylic acid CAS No. 6142-57-0

2-Methylcyclopropanecarboxylic acid

Cat. No. B1581112
CAS RN: 6142-57-0
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-UHFFFAOYSA-N
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Description

2-Methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H8O2 . It has an average mass of 100.116 Da and a monoisotopic mass of 100.052429 Da . It is also known by other names such as 2-Methylcyclopropancarbonsäure in German, Acide 2-méthylcyclopropanecarboxylique in French, and Cyclopropanecarboxylic acid, 2-methyl- in English .


Synthesis Analysis

The synthesis of (R,R)-2-methylcyclopropanecarboxylic acid involves the addition of n-Hexyllithium to triethylphosphonoacetate under a nitrogen atmosphere . The mixture is then heated and stirred, after which water and NaOH are added . The layers are separated, and the organic phase is discarded. The aqueous layer is treated with HCl and extracted with isopropylacetate . The organic layer is then washed and evaporated under vacuum to yield (R,R)-2-methylcyclopropanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-Methylcyclopropanecarboxylic acid can be represented as CH3C3H4CO2H . The structure can be viewed in 3D using Java or Javascript .


Physical And Chemical Properties Analysis

2-Methylcyclopropanecarboxylic acid is a liquid with a refractive index of 1.439 . It has a boiling point of 190-191 °C at 745 mmHg and a density of 1.027 g/mL at 25 °C .

Scientific Research Applications

Chemical Transformations

Kovalenko and Kulinkovich (2011) demonstrated the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid by crystallizing its salts with α-phenylethylamine. This process led to the creation of methyl esters, which underwent ring cleavage, resulting in mono-orthoester derivatives and eventually producing dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011). Shi et al. (2012) explored Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), which can undergo a variety of ring-opening reactions, contributing significantly to molecular complexity in organic synthesis (Shi et al., 2012).

Synthesis of Bioactive Compounds

Ghosh et al. (2023) reported that 2-nitrocyclopropanes can be generated from unsaturated carbonyl compounds and nitromethane, leading to cyclopropyl-amino acids, which are important in biologically active compounds (Ghosh et al., 2023). Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, finding them to be effective inhibitors for certain enzymes, demonstrating their potential in treating diseases like Alzheimer's (Boztaş et al., 2019).

Advanced Organic Reactions

Lücht et al. (2017) described the reactions of 2-arylcyclopropane dicarboxylates with naphthoquinones, catalyzed by SnCl2, which is an example of redox and Lewis acid catalysis working together to produce compounds with significant applications (Lücht et al., 2017). Ortega et al. (2021) employed acylcyclopropanes in a Brønsted acid-catalyzed cyclocondensation with indoles, leading to the synthesis of compounds central to several biologically relevant indole alkaloids (Ortega et al., 2021).

Plant Biology and Agronomy

Coleman and Hudson (2016) discussed the biological activities of natural products containing cyclopropane moieties, including antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016). Vanderstraeten and Van Der Straeten (2017) reviewed the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, highlighting its importance in ethylene biosynthesis and transport (Vanderstraeten & Van Der Straeten, 2017).

Horticulture and Postharvest Technology

Minas et al. (2013) explored the use of 1-Methylcyclopropene (1-MCP) in plums to inhibit softening and extend shelf life, demonstrating its potential in postharvest fruit handling (Minas et al., 2013). Baswal et al. (2020) studied the postharvest application of 1-MCP on ‘Kinnow’ mandarin to extend its cold storage life and maintain fruit quality (Baswal et al., 2020).

Safety And Hazards

2-Methylcyclopropanecarboxylic acid is classified as Skin Corr. 1B under hazard classifications . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871363
Record name 2-Methylcyclopropane-1-carboxylic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methylcyclopropanecarboxylic acid

CAS RN

29555-02-0, 6142-57-0, 6202-94-4
Record name 2-Methylcyclopropanecarboxylic acid
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Record name cis-2-Methylcyclopropanecarboxylic acid
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Record name trans-2-Methylcyclopropanecarboxylic acid
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Record name 2-Methylcyclopropanecarboxylic acid
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Record name NSC245493
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Record name 2-Methylcyclopropane-1-carboxylic acid
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Record name 2-methylcyclopropanecarboxylic acid
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Record name cis-2-methylcyclopropanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
220
Citations
L Delhaye, A Merschaert, P Delbeke… - … process research & …, 2007 - ACS Publications
… reported to prepare chiral nonracemic 2-methylcyclopropanecarboxylic acid. However, to … synthesis of (R,R)-2-methylcyclopropanecarboxylic acid 2b from commercially available (S)-…
Number of citations: 29 pubs.acs.org
L Delhaye, C Stevens, A Merschaert… - … Process Research & …, 2007 - ACS Publications
… synthesis of trans-2-methylcyclopropanecarboxylic acid via the … (1)trans-2-Methylcyclopropanecarboxylic acid 3 has been … of highly pure trans-2-methylcyclopropanecarboxylic acid 3. …
Number of citations: 15 pubs.acs.org
T Onoda, R Shirai, N Kawai, S Iwasaki - Tetrahedron, 1996 - Elsevier
We have developed a versatile method for the synthesis of enantiomerically pure cis-2-methylcyclopropanecarboxylic acid (−)-2, a component of curacin A, and its enantiomer, (+)-2. …
Number of citations: 23 www.sciencedirect.com
F Kudo, A Minato, S Sato, N Nagano… - Organic …, 2022 - ACS Publications
… the biosynthesis of 1-amino-2-methylcyclopropanecarboxylic acid. Here, we determined that … 1-Amino-2-methylcyclopropanecarboxylic acid (Me-ACC, 1) is a unique nonproteinogenic …
Number of citations: 3 pubs.acs.org
T Sugita, Y Inouye - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… On the basis of this chemical conversion, (-)trans-2-methylcyclopropanecarboxylic acid can be assigned the 1R : 2R absolute configuration. The predictions of the direction and the …
Number of citations: 30 www.journal.csj.jp
C Maruyama, Y Chinone, S Sato, F Kudo, K Ohsawa… - Biomolecules, 2020 - mdpi.com
Many pharmacologically important peptides are bacterial or fungal in origin and contain nonproteinogenic amino acid (NPA) building blocks. Recently, it was reported that, in bacteria, a …
Number of citations: 12 www.mdpi.com
Z Kałuski, E Skrzypczak-Jankun… - … Section B: Structural …, 1979 - scripts.iucr.org
(IUCr) Ethyl ester of (Z)-2-ferrocenyl-2-methylcyclopropanecarboxylic acid Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural …
Number of citations: 4 scripts.iucr.org
F Long, H Xie, W Zhuang - Chemical Physics Letters, 2022 - Elsevier
Due to the reversible trans–cis geometric isomerization reaction between trans- and cis-2-methylcyclopropanecarboxylic acid (MCA) in gas-phase, it is impossible to distinguish them by …
Number of citations: 2 www.sciencedirect.com
NC Deno, WE Billups, D LaVietes… - Journal of the …, 1970 - ACS Publications
Cyclopropanecarboxylic acids undergo ring opening in H2S04. In two examples, cyclopropanecar-boxylic acid and its 1-methyl derivative, running the reaction in D2S04 led to …
Number of citations: 22 pubs.acs.org
T Unai, JE Casida - Journal of Agricultural and Food Chemistry, 1977 - ACS Publications
… Synthesis of four isomers of 3-(2,2-dichlorovinyl)-2-hydroxymethyl-2-methylcyclopropanecarboxylic acid, the 7-lactones of the 2-cis-hydroxymethyl acids, and various mono- …
Number of citations: 58 pubs.acs.org

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